molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

Apixaban-d3

Cat. No. B146307
M. Wt: 462.5 g/mol
InChI Key: QNZCBYKSOIHPEH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apixaban is an oral, direct, and highly selective inhibitor of factor Xa, which is a key enzyme in the coagulation cascade responsible for thrombin generation and blood clot formation. It has been developed for the prevention and treatment of thromboembolic diseases, such as venous thromboembolism (VTE) and atrial fibrillation . Apixaban's selectivity for factor Xa over other coagulation proteases is greater than 30,000-fold, and it inhibits both free and clot-bound factor Xa activity . The drug has a predictable pharmacokinetic profile, multiple pathways of elimination, and an improved bleeding profile compared to warfarin .

Synthesis Analysis

The synthesis of apixaban involves the creation of a molecule that is potent and selective for factor Xa inhibition. The preclinical discovery of apixaban included the identification of a molecule with a Ki of 0.08 nM for human factor Xa, indicating a high affinity for its target . The synthesis process aimed to produce a compound with good bioavailability, low clearance, and a small volume of distribution, which were achieved as demonstrated in animal and human studies .

Molecular Structure Analysis

Apixaban's molecular structure is designed to fit into the active site of factor Xa, thereby inhibiting its activity. The structure includes a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide moiety, which is essential for its inhibitory action . The molecular interactions between apixaban and factor Xa are highly specific, contributing to the drug's selectivity and potency.

Chemical Reactions Analysis

Apixaban undergoes metabolic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4/5, with minor contributions from CYP1A2 and CYP2J2 . The drug is stable under various stress conditions, but hydrolytic conditions can lead to the formation of degradation products, particularly affecting the oxopiperidine and tetrahydro-oxo-pyridine moieties . Despite these potential degradation pathways, more than half of the administered dose of apixaban is excreted unchanged, indicating a low overall metabolic drug-drug interaction potential .

Physical and Chemical Properties Analysis

Apixaban has a Ki of 0.08 nM for human factor Xa, demonstrating its high potency as an inhibitor . It has a small volume of distribution and low systemic clearance, which suggests limited extravascular tissue distribution and a primary distribution within the blood where its therapeutic action is needed . The drug's oral bioavailability is moderate to high across different species, and it has a low potential for drug-drug interactions due to its multiple elimination pathways . Apixaban's effects on routine coagulation assays and anti-factor Xa assays have been studied, providing valuable information for clinical practice, even though routine laboratory monitoring is not necessary .

Scientific Research Applications

1. Metabolic Drug-Drug Interaction Potential

Apixaban, a highly selective factor Xa inhibitor, has been studied for its metabolic drug-drug interaction potential. In vitro assessments have shown that apixaban does not significantly inhibit cytochrome P450 enzymes and has a low overall metabolic drug-drug interaction potential, indicating its safety in combination with other medications (Wang et al., 2010).

2. Effects on Coagulation Activity Biomarkers

Research on apixaban's impact on coagulation activity biomarkers like D-dimer and prothrombin fragment 1.2 (F1.2) in patients with acute coronary syndrome (ACS) has demonstrated its significant role in reducing coagulation activity. This supports its therapeutic use in ACS and other thromboembolic conditions (Becker et al., 2010).

3. Clinical Pharmacology Profile

Apixaban has been developed with a focus on optimizing its clinical pharmacology profile, particularly in the context of stroke prevention in nonvalvular atrial fibrillation. Studies have indicated that apixaban offers a favorable benefit-risk profile compared to traditional anticoagulants like warfarin and aspirin (Hanna et al., 2014).

4. In Vitro and In Vivo Antithrombotic and Antihemostatic Studies

Apixaban's in vitro properties and in vivo activities in rabbit models of thrombosis and hemostasis highlight its potential as an effective antithrombotic agent with minimal impact on hemostasis. These studies are crucial for understanding its mechanism of action and therapeutic applications (Wong et al., 2008).

5. Pharmacokinetic and Pharmacodynamic Review

A comprehensive review of apixaban's pharmacokinetic and pharmacodynamic properties provides insights into its consistent pharmacokinetics across various patient populations and limited drug interactions. This information is vital for clinicians to understand its dosing, administration, and potential drug interactions (Byon et al., 2019).

6. Pharmacogenetic Factors in Apixaban Concentration Variability

Studies have shown that pharmacogenetic factors and drug interactions significantly contribute to variations in apixaban concentration in patients, indicating the need for personalized approaches in its administration (Gulilat et al., 2019).

7. Impact on Thrombin Generation Parameters

Research into apixaban's influence on thrombin generation parameters sheds light on its anticoagulant activity and potential as a therapeutic agent in conditions requiring anticoagulation (Tripodi et al., 2015).

8. Metabolism and Pharmacokinetics in Humans

Investigations into the metabolism and pharmacokinetics of apixaban in humans have been crucial in understanding its bioavailability, elimination pathways, and overall safety profile (Raghavan et al., 2009).

Safety And Hazards

Apixaban increases your risk of severe or fatal bleeding, especially if you take certain medicines at the same time (including some over-the-counter medicines) . It can cause a very serious blood clot around your spinal cord that can lead to long-term or permanent paralysis . This type of blood clot can occur during a spinal tap or spinal anesthesia (epidural), especially if you have a genetic spinal defect, if you use a spinal catheter, if you’ve had spinal surgery or repeated spinal taps, or if you use other drugs that can affect blood clotting .

Future Directions

The next direct Factor Xa inhibitor recently approved by the FDA is edoxaban . This suggests that there is ongoing research and development in the field of Factor Xa inhibitors, which could potentially lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apixaban-d3

CAS RN

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apixaban-d3
Reactant of Route 2
Reactant of Route 2
Apixaban-d3
Reactant of Route 3
Apixaban-d3
Reactant of Route 4
Apixaban-d3
Reactant of Route 5
Apixaban-d3
Reactant of Route 6
Apixaban-d3

Citations

For This Compound
10
Citations
C Lenoir, J Terrier, Y Gloor, P Gosselin, Y Daali… - Journal of Personalized …, 2022 - mdpi.com
… , discs (id 8 mm) covering the entire DBS were punched out, placed in LC vials, and extracted by adding 100 μL of methanol containing 200 ng/mL of internal standards (apixaban-d3 …
Number of citations: 17 www.mdpi.com
AV Kryukov, DA Sychev, DA Andreev… - Pharmacogenomics …, 2018 - Taylor & Francis
… Quantitative determination of apixaban and its deuterated analog apixaban-d3 (used as an … The retention times were 0.55 minutes for apixaban and 0.56 minutes for apixaban-d3. Total …
Number of citations: 43 www.tandfonline.com
HC Jeong, TE Kim, KH Shin - Translational and Clinical …, 2019 - synapse.koreamed.org
… Apixaban was extracted by protein precipitation (PP) from the plasma, and then 100 μL sample was transferred into a microcentrifuge tube to which 50 μL IS (apixaban-d3, 1 µg/mL in …
Number of citations: 10 synapse.koreamed.org
N Žideková, K Pršo, K Brisudová… - Journal of …, 2023 - Wiley Online Library
… Dabigatran-d7 was used as an internal standard for creating a calibration curve of dabigatran, whereas apixaban-d3 was used as an internal standard for apixaban, edoxaban and …
S Jayaraman, JH DeAntonio, SW Leichtle… - Journal of Trauma …, 2020 - journals.lww.com
… Dabigatran-d3, rivaroxaban-d4, and apixaban-d3 internal standards were then spiked into the calibrators, quality controls, and patient samples to obtain a final concentration of 120 ng/…
Number of citations: 3 journals.lww.com
V Maier, L Slavík, P Ondra - Biomedical Chromatography, 2021 - Wiley Online Library
… Apixaban-d3 was used as the IS for apixaban and betrixaban, dabigatran-d7 was used as the IS for dabigatran, rivaroxaban-d4 was used as the IS for rivaroxaban and ximelagatran-…
H Mansell, A Shoker, J Alcorn… - Clinical and …, 2022 - Wiley Online Library
Apixaban is frequently used off‐label in transplant recipients. However, a potential drug interaction exists with the calcineurin inhibitors. We conducted an open‐label drug–drug …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
AYY Fong, LL Tiong, SSN Tan… - Clinical and Applied …, 2020 - journals.sagepub.com
… An internal standard (apixaban-D3) and dabigatran were eluted under gradient conditions using a flow rate of 0.35 mL/min. The mobile phase consisted of ultra-pure water containing …
Number of citations: 7 journals.sagepub.com
L Cablíková - 2020 - dspace.cuni.cz
… Deuterated apixaban-d3 by Toronto Research Chemicals, Ontario, Canada was used as an internal standard (IS). Separation of the analytes was performed on an ACQUITY UPLC …
Number of citations: 0 dspace.cuni.cz
田中紫茉子, 砂川由香理, 若松しのぶ… - … 学会学術総会抄録集第 …, 2021 - jstage.jst.go.jp
[目的] 直接経口抗凝固薬 (direct oral anticoagulant, DOAC) は定期的な凝固能検査が不要であるという利点を有し, 国内で 4 種の DOAC (apixaban, edoxaban, dabigatran 及び rivaroxaban) が…
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.